(S)-(+)-ロリップラム
説明
(+)-rolipram is the (S)-enantiomer of rolipram. It is an enantiomer of a (-)-rolipram.
科学的研究の応用
選択的ホスホジエステラーゼ-4阻害
“(S)-(+)-ロリップラム”は、環状AMP選択的ホスホジエステラーゼ(PDE4)酵素の選択的阻害剤です。この阻害は、さまざまな細胞プロセスにおいて重要な役割を果たす環状AMP(cAMP)の細胞内レベルを調節する上で重要な役割を果たします。 PDE4を特異的に標的にする化合物の能力は、cAMPシグナル伝達経路とその疾患における役割を研究するための貴重なツールとなります {svg_1}.
抗炎症作用
この化合物は、PDE4阻害作用に関連すると考えられる有意な抗炎症効果を示しています。 cAMPレベルを増加させることにより、“(S)-(+)-ロリップラム”は炎症反応を調節することができ、喘息や慢性閉塞性肺疾患(COPD)などの病状に対する潜在的な治療薬となります {svg_2}.
抗うつ効果
“(S)-(+)-ロリップラム”は、その抗うつ作用について研究されています。PDE4阻害によるcAMPの調節は、うつ病でしばしば調節不全になる神経伝達物質系に影響を与える可能性があります。 このことは、この化合物を新規抗うつ薬の開発のための興味深い対象としています {svg_3}.
神経保護の可能性
研究により、“(S)-(+)-ロリップラム”には神経保護効果がある可能性が示されています。 これは、神経変性のメカニズムを理解し、cAMPシグナル伝達が関与するアルツハイマー病や多発性硬化症などの病状の治療を探るために使用できる可能性があります {svg_4}.
免疫抑制特性
この化合物がcAMPレベルに与える影響は、免疫抑制に役立つ可能性もあることを示唆しています。 これは、免疫系が身体自身の組織を攻撃する自己免疫疾患などの病状に特に関連しています {svg_5}.
抗パーキンソン病研究
“(S)-(+)-ロリップラム”は、抗パーキンソン病効果と推測されています。 ドーパミン作動性経路におけるPDE4とcAMPの役割は、“(S)-(+)-ロリップラム”を使用してこれらの複雑な相互作用を解明できるパーキンソン病研究のための有望な道を開きます {svg_6}.
動脈瘤における血管リモデリング
最近の研究では、“(S)-(+)-ロリップラム”が腹部大動脈瘤(AAA)の形成を予防する可能性が強調されています。 血管基質メタロプロテイナーゼ(MMP)の発現と活性を正常化することにより、エラスチンの完全性を維持し、血管リモデリングを改善します。これは、PDE4BがAAAの新しい治療標的であることを示唆しています {svg_7}.
重症肺炎およびサイトカインストームの治療
“(S)-(+)-ロリップラム”は、他のPDE4阻害剤とともに、COVID-19誘発の重症肺炎とその関連するサイトカインストームの治療について積極的に研究されています。 免疫応答を調節する役割は、これらの重大な病状の管理において貴重な薬剤となる可能性があります {svg_8}.
作用機序
Target of Action
(S)-(+)-Rolipram is primarily known to target Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cyclic AMP), a messenger molecule involved in various cellular processes .
Mode of Action
(S)-(+)-Rolipram acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cyclic AMP, thereby maintaining higher levels of this molecule within the cell . This leads to a cascade of events that can influence various cellular functions, including inflammation and neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by (S)-(+)-Rolipram is the cyclic AMP pathway . By inhibiting PDE4 and thus preventing the degradation of cyclic AMP, (S)-(+)-Rolipram can enhance the effects of cyclic AMP-dependent processes. This includes the regulation of inflammation, neuronal signaling, and other processes influenced by cyclic AMP .
Result of Action
The inhibition of PDE4 by (S)-(+)-Rolipram leads to an increase in cyclic AMP levels, which can have various effects at the molecular and cellular levels . For instance, it has been shown to provide neuroprotection following spinal cord injury . It also appears to modulate immune responses, potentially influencing the expression of certain cytokines and the infiltration of immune cells .
生化学分析
Biochemical Properties
(S)-(+)-Rolipram plays a crucial role in biochemical reactions by inhibiting PDE4, an enzyme responsible for the hydrolysis of cAMP. By preventing the breakdown of cAMP, (S)-(+)-Rolipram increases its intracellular levels, leading to enhanced signaling through cAMP-dependent pathways. This compound interacts with various biomolecules, including enzymes like PDE4B and PDE4D, and proteins involved in cAMP signaling. The nature of these interactions is primarily inhibitory, as (S)-(+)-Rolipram binds to the active site of PDE4, blocking its enzymatic activity .
Cellular Effects
(S)-(+)-Rolipram exerts significant effects on various cell types and cellular processes. In neurons, it enhances synaptic plasticity and neurotransmitter release by increasing cAMP levels. This modulation of cAMP signaling pathways influences gene expression and cellular metabolism, promoting neuroprotection and anti-inflammatory effects. In immune cells, (S)-(+)-Rolipram reduces the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .
Molecular Mechanism
The molecular mechanism of (S)-(+)-Rolipram involves its binding to the catalytic domain of PDE4, leading to the inhibition of cAMP hydrolysis. This inhibition results in elevated cAMP levels, which activate protein kinase A (PKA). Activated PKA phosphorylates various target proteins, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. Additionally, (S)-(+)-Rolipram’s inhibition of PDE4 affects other signaling molecules, such as Epac (exchange protein directly activated by cAMP), further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-(+)-Rolipram have been observed to change over time. Initially, the compound exhibits potent inhibition of PDE4, leading to a rapid increase in cAMP levels. Prolonged exposure to (S)-(+)-Rolipram can result in the development of tolerance, where the cellular response to the compound diminishes. This temporal effect is attributed to the adaptive mechanisms of cells, including the upregulation of PDE4 expression and changes in receptor sensitivity .
Dosage Effects in Animal Models
The effects of (S)-(+)-Rolipram vary with different dosages in animal models. At low doses, the compound exhibits antidepressant and anti-inflammatory effects without significant adverse effects. At higher doses, (S)-(+)-Rolipram can induce side effects such as nausea, vomiting, and gastrointestinal disturbances. These adverse effects are likely due to the excessive accumulation of cAMP, leading to overstimulation of cAMP-dependent pathways .
Metabolic Pathways
(S)-(+)-Rolipram is involved in metabolic pathways related to cAMP signaling. It interacts with enzymes such as PDE4, which hydrolyzes cAMP into AMP. By inhibiting PDE4, (S)-(+)-Rolipram increases cAMP levels, thereby influencing metabolic flux and the levels of metabolites involved in cAMP-dependent processes. This modulation of metabolic pathways contributes to the compound’s therapeutic effects .
Transport and Distribution
Within cells and tissues, (S)-(+)-Rolipram is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain. This accumulation enhances its therapeutic efficacy in neurological disorders .
Subcellular Localization
(S)-(+)-Rolipram’s subcellular localization is primarily in the cytoplasm, where it exerts its inhibitory effects on PDE4. The compound’s activity is influenced by its localization, as it needs to be in proximity to PDE4 to effectively inhibit its activity. Additionally, (S)-(+)-Rolipram may undergo post-translational modifications that affect its targeting to specific cellular compartments, further modulating its function .
特性
IUPAC Name |
(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234634 | |
Record name | (S)-Rolipram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85416-73-5 | |
Record name | (+)-Rolipram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85416-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Rolipram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Rolipram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03606 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-Rolipram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROLIPRAM, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。